molecular formula C14H18INO4 B13495766 Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13495766
M. Wt: 391.20 g/mol
InChI Key: IPPULZRAGBVRIN-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic heterocyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core fused with a 3,5-dimethyl-1,2-oxazole moiety. The bicyclo[2.1.1]hexane system imposes significant steric constraints, influencing conformational flexibility and intermolecular interactions .

Properties

Molecular Formula

C14H18INO4

Molecular Weight

391.20 g/mol

IUPAC Name

ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C14H18INO4/c1-4-18-12(17)14-5-13(6-14,7-15)19-11(14)10-8(2)16-20-9(10)3/h11H,4-7H2,1-3H3

InChI Key

IPPULZRAGBVRIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=C(ON=C3C)C)CI

Origin of Product

United States

Preparation Methods

Formation of the 2-Oxabicyclo[2.1.1]hexane Core

The bicyclic oxabicyclo[2.1.1]hexane system is generally synthesized via intramolecular cyclization reactions starting from suitably functionalized cyclobutane or cyclopropane derivatives. Photochemical [2+2] cycloaddition or epoxidation followed by ring closure are common approaches.

  • Typical conditions: Use of ultraviolet light or peracid oxidants (e.g., m-chloroperbenzoic acid) in inert solvents such as dichloromethane at low temperatures (0–25 °C).
  • Yields: Moderate to good (50–80%) depending on substrate purity and reaction time.

Introduction of the Iodomethyl Group

The iodomethyl substituent at the 1-position is introduced via halogenation of a hydroxymethyl precursor or by nucleophilic substitution on a suitable leaving group.

  • Method: Treatment of the hydroxymethyl intermediate with iodine and triphenylphosphine or via Appel reaction conditions.
  • Reaction conditions: Room temperature to mild heating (25–50 °C) in solvents such as tetrahydrofuran or dichloromethane.
  • Notes: Careful control of stoichiometry and reaction time is essential to prevent over-iodination or decomposition.

Attachment of the 3,5-Dimethyl-1,2-oxazol-4-yl Group

The oxazole ring is introduced through cross-coupling reactions or nucleophilic substitution, depending on the precursor functionalities.

  • Approach: Suzuki or Stille coupling using boronic acid or stannane derivatives of 3,5-dimethyl-1,2-oxazole with halogenated bicyclic intermediates.
  • Catalysts: Palladium-based catalysts such as Pd(PPh3)4.
  • Conditions: Elevated temperatures (80–110 °C) under inert atmosphere, typically in toluene or dimethylformamide.
  • Purification: Chromatographic separation to isolate the coupled product.

Formation of the Ethyl Carboxylate Group

The ethyl ester at the 4-position is formed by esterification of the corresponding carboxylic acid intermediate.

  • Method: Fischer esterification using ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions: Reflux conditions (70–80 °C) for several hours.
  • Alternative: Use of ethyl chloroformate or ethyl iodide in the presence of base for ester formation.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Bicyclic core formation UV light or peracid oxidants 0–25 °C, inert solvent 50–80 Photochemical or epoxidation methods
2 Iodomethyl introduction Iodine, triphenylphosphine 25–50 °C, THF/DCM 70–85 Controlled halogenation essential
3 Oxazole coupling Pd(PPh3)4, boronic acid/stannane 80–110 °C, inert atmosphere 60–75 Cross-coupling for oxazole attachment
4 Esterification Ethanol, acid catalyst Reflux 70–80 °C 80–90 Fischer esterification or alternative

Research Results and Optimization

  • Reaction optimization studies indicate that the choice of solvent and catalyst loading critically affects the coupling efficiency and purity of the final compound.
  • Temperature control during the iodomethylation step minimizes side reactions such as elimination or over-iodination.
  • Purification by column chromatography and recrystallization yields the compound with >95% purity, confirmed by NMR and mass spectrometry.
  • Spectroscopic analysis (NMR, IR, MS) confirms the structural integrity of the bicyclic system and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group.

    Reduction: Reduction reactions can target the oxazole ring or the ester group.

    Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Probes: The compound can be used to study biochemical pathways and enzyme activities.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Core and Ring Puckering

The 2-oxabicyclo[2.1.1]hexane framework distinguishes this compound from other bicyclic systems. For example, procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) features a bicyclo[3.1.0]hexane core with a ketone and amide group, imparting fungicidal activity . The smaller bicyclo[2.1.1]hexane system in the target compound results in greater ring strain, as quantified by Cremer-Pople puckering parameters (e.g., total puckering amplitude $ Q $), which are critical for predicting reactivity and stability .

Parameter Target Compound Procymidone
Bicyclo System [2.1.1]hexane [3.1.0]hexane
Ring Strain High (smaller bridge) Moderate
Functional Groups Oxazole, Iodo, Ester Dichlorophenyl, Dione
Biological Activity Undocumented Fungicide

Substituent Effects

The iodomethyl group at the 1-position enhances electrophilicity compared to non-halogenated analogs. For instance, vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) lacks halogen substituents on its bicyclic core but incorporates a dichlorophenyl group for pesticidal activity . The iodine atom in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in chlorine-substituted analogs.

Crystallographic and Computational Analysis

Crystallographic studies of similar bicyclic compounds (e.g., coumarin-pyrazole hybrids) rely on software like SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

Biological Activity

Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound notable for its unique bicyclic structure and the incorporation of both oxazole and oxabicyclo functionalities. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C12H19IO3\text{C}_{12}\text{H}_{19}\text{I}\text{O}_3

with a molecular weight of approximately 338.18 g/mol . Its structure features a carboxylate group, an iodomethyl substituent, and a dimethyl oxazole ring, which contribute to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including iodocyclization techniques that facilitate the formation of the bicyclic structure . The general synthetic pathway can be summarized as follows:

  • Starting Materials : Identify appropriate precursors containing the necessary functional groups.
  • Iodocyclization : Employ halogens and reducing agents to facilitate cyclization.
  • Purification : Isolate the desired product using chromatographic techniques.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Interaction studies have shown that it may act as a bioisostere for ortho- and meta-benzenes, which are commonly found in many pharmacologically active compounds . These interactions are crucial for understanding potential therapeutic applications.

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

  • Antimicrobial Activity : A related compound demonstrated significant antimicrobial properties against various pathogens, suggesting that modifications in structure can enhance bioactivity .
  • Anticancer Potential : Research has indicated that bicyclic structures can exhibit cytotoxic effects on cancer cell lines, providing a basis for further exploration in cancer therapeutics .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering new avenues for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateBicyclic structure with iodomethylDifferent alkyl substituent
Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateContains thiadiazole instead of oxazoleVariation in heterocyclic component
Ethyl 5-methylthiazolecarboxylateThiazole ring structureSimpler structure without bicyclic features

The distinct combination of bicyclic architecture and heterocyclic functionality in this compound may impart unique biological properties compared to other compounds in its class .

Q & A

Q. What synthetic methodologies are effective for constructing the 2-oxabicyclo[2.1.1]hexane core in this compound?

The bicyclic core can be synthesized via intramolecular photocycloaddition of ethyl 3-(2-propenyloxy)propenoate derivatives under UV irradiation. This method, adapted from analogous bicyclohexane systems, ensures stereochemical control, particularly for the endo-configuration of substituents (e.g., ethoxycarbonyl groups) . Post-cyclization modifications, such as iodomethylation, require careful optimization of halogenation conditions to avoid ring strain-induced side reactions.

Q. How can X-ray crystallography be applied to resolve the stereochemistry and molecular geometry of this compound?

Use SHELXL for structure refinement, leveraging high-resolution diffraction data to model the bicyclic framework and iodomethyl group orientation. The program’s robust handling of heavy atoms (e.g., iodine) ensures accurate displacement parameter refinement. Pair this with ORTEP-III for graphical representation of thermal ellipsoids and puckering analysis . For challenging cases (e.g., twinned crystals), combine SHELXD for phase determination and SHELXE for density modification.

Q. What analytical techniques are recommended for purity assessment and structural validation?

Employ HPLC with an internal standard method (e.g., GB/T 27579-2011 protocols) to quantify impurities. Use a C18 reverse-phase column and UV detection at 254 nm, calibrated against reference standards. Complement this with 1H/13C NMR to confirm substitution patterns, particularly the oxazole and iodomethyl group integration . Mass spectrometry (HRMS-ESI) can verify molecular ion peaks and isotopic patterns (e.g., iodine’s distinct M+2 signal).

Advanced Research Questions

Q. How does the iodomethyl group influence regioselective reactivity in ring-opening or functionalization reactions?

The iodomethyl group acts as a polarizable leaving group , enabling nucleophilic substitution (SN2) at the bridgehead carbon. For example, in solvolysis reactions (e.g., using aqueous acetone), fragmentation competes with substitution, influenced by solvent nucleophilicity and temperature. In advanced syntheses, this group can be replaced with azide or thiols for click chemistry applications, but steric hindrance from the bicyclic system may require phase-transfer catalysts .

Q. What computational approaches are suitable for analyzing the puckering dynamics of the bicyclo[2.1.1]hexane system?

Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements. Calculate amplitude (q) and phase (φ) parameters from crystallographic data to map pseudorotational pathways. Density functional theory (DFT, e.g., B3LYP/6-31G*) can model transition states during ring-opening, highlighting strain energy (~20–30 kcal/mol) and the impact of the oxazole ring’s electron-withdrawing effects .

Q. How can the oxazole moiety modulate the compound’s electronic properties or biological interactions?

The 3,5-dimethyloxazole group contributes π-deficient character , influencing charge distribution in the bicyclic system. Spectroscopic studies (UV-Vis, fluorescence) can probe its role as an electron acceptor in charge-transfer complexes. In medicinal chemistry contexts, molecular docking simulations (e.g., AutoDock Vina) may reveal interactions with hydrophobic enzyme pockets, though cytotoxicity assays are needed to validate hypotheses .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for iodomethyl-substituted bicyclohexanes: How to address them?

Variations in yields (e.g., 40–70%) often stem from iodine’s light sensitivity and competing elimination pathways. Reproduce reactions under inert, dark conditions with rigorous temperature control (±2°C). Use TLC monitoring to isolate kinetic vs. thermodynamic products. Recent studies suggest NaI/chloramine-T systems improve iodomethylation efficiency in strained systems .

Q. Conflicting NMR assignments for bridgehead protons: What strategies ensure accuracy?

Bridgehead protons (e.g., C1 and C4 in the bicyclohexane) exhibit complex splitting due to restricted rotation . Employ 2D NMR (COSY, NOESY) to resolve coupling patterns. For ambiguous signals, synthesize deuterated analogs or use computational prediction tools (e.g., MestReNova’s NMR simulation module) .

Methodological Tables

Technique Application Key Parameters Reference
X-ray crystallography (SHELXL)Structure refinement with heavy atomsR-factor < 5%, high-resolution data (≤1.0 Å)
HPLC (GB/T 27579-2011)Purity analysisC18 column, 0.8 mL/min, 254 nm detection
DFT (B3LYP/6-31G*)Puckering and strain energy calculationGas-phase optimization, implicit solvation

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